1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-3,3-DIMETHYL-1-BUTANONE
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Overview
Description
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-3,3-dimethyl-1-butanone is a chemical compound that features a piperazine ring substituted with a fluorophenylsulfonyl group and a butanone moiety
Preparation Methods
The synthesis of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-3,3-dimethyl-1-butanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of appropriate diamines with sulfonyl chlorides under basic conditions.
Introduction of the Fluorophenylsulfonyl Group: The fluorophenylsulfonyl group is introduced via a nucleophilic substitution reaction, where the piperazine nitrogen attacks the sulfonyl chloride.
Attachment of the Butanone Moiety: The final step involves the alkylation of the piperazine ring with a butanone derivative under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-3,3-dimethyl-1-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-3,3-dimethyl-1-butanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Material Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-3,3-dimethyl-1-butanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group may enhance binding affinity through hydrophobic interactions and hydrogen bonding. The piperazine ring can act as a scaffold, positioning the functional groups for optimal interaction with the target.
Comparison with Similar Compounds
Similar compounds to 1-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-3,3-dimethyl-1-butanone include:
1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3,3-dimethyl-1-butanone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and binding properties.
1-{4-[(4-Methylphenyl)sulfonyl]piperazino}-3,3-dimethyl-1-butanone: The presence of a methyl group can influence the compound’s steric and electronic properties.
1-{4-[(4-Nitrophenyl)sulfonyl]piperazino}-3,3-dimethyl-1-butanone: The nitro group introduces additional electronic effects, potentially altering the compound’s chemical behavior.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which can enhance its stability and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3,3-dimethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,3)12-15(20)18-8-10-19(11-9-18)23(21,22)14-6-4-13(17)5-7-14/h4-7H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSFRUOXNXHZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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